

Comparative reactivity of 3-(methylsulfanyl) vs 3-methoxy cyclohexanamine

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Compound of Interest

Compound Name: 3-(Methylsulfanyl)cyclohexan-1-amine

CAS No.: 1315365-18-4

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Comparative Guide: 3-(Methylsulfanyl) vs. 3-Methoxy Cyclohexanamine[1]

Executive Summary

This guide provides a technical comparison between 3-(methylsulfanyl)cyclohexanamine (thioether analog) and 3-methoxycyclohexanamine (ether analog). While structurally similar, the substitution of oxygen with sulfur introduces profound differences in nucleophilicity, metabolic stability, and conformational preference.

- 3-Methoxy: A robust, polar, and metabolically stable ether. Ideal for lowering logP and improving solubility.
- 3-(Methylsulfanyl): A "soft" nucleophile with higher lipophilicity and specific metabolic liabilities (S-oxidation). Useful for modulating potency and membrane permeability.

Physicochemical Property Analysis

The following table summarizes the key electronic and structural differences.

Property	3-Methoxy (-OMe)	3-(Methylsulfanyl) (-SMe)	Implication for Drug Design
Electronegativity (Pauling)	3.44 (Oxygen)	2.58 (Sulfur)	Oxygen exerts a stronger inductive withdrawing effect (-I).
Amine Basicity (pKa)	~9.7 - 9.9	~10.2 - 10.4	The thioether analog is slightly more basic due to weaker -I effect of Sulfur.
Lipophilicity (logP)	Base Reference	+0.6 to +1.0	-SMe significantly increases membrane permeability.
C-X Bond Length	1.43 Å	1.82 Å	SMe projects further from the ring, affecting steric interactions.
Conformational A-Value	0.60 kcal/mol	~1.0 kcal/mol	-SMe has a stronger thermodynamic preference for the equatorial position.

Expert Insight: The "Soft" Nucleophile Factor

Sulfur's larger atomic radius and diffuse electron cloud make the -SMe group a soft nucleophile. Unlike the hard -OMe ether, the thioether can participate in:

- Coordination Chemistry: Binding to soft metals (e.g., heme iron in CYP450s).
- Alkylation: Reacting with soft electrophiles (e.g., methyl iodide) to form sulfonium salts.

Conformational Analysis & Stereochemistry

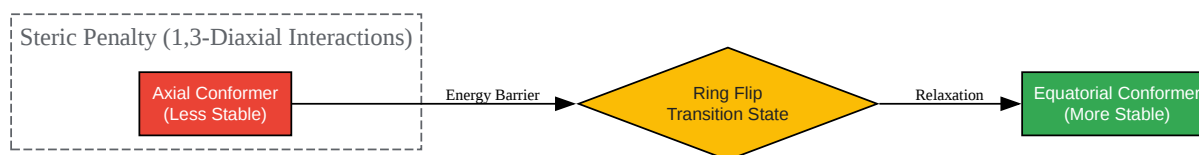
The 3-substituted cyclohexane system exists in a dynamic equilibrium between chair conformers. The position of the equilibrium is dictated by the A-value (steric bulk) of the substituent.

Thermodynamic Preference

- 3-Methoxy: With an A-value of 0.6 kcal/mol, the -OMe group has a moderate preference for the equatorial position. However, the energy barrier is low enough that a significant population (~25% at RT) may exist in the axial conformation, especially if stabilized by intramolecular hydrogen bonding (e.g., N-H...O).
- 3-(Methylsulfanyl): The -SMe group has a higher A-value (~1.0 kcal/mol). Despite the longer C-S bond reducing direct 1,3-diaxial clashes, the sheer size of the sulfur atom and the methyl group creates a stronger steric penalty for the axial conformer.

Visualizing the Equilibrium

The following diagram illustrates the chair flip and the associated energy penalties.



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Figure 1: Conformational equilibrium favoring the equatorial substituent. The -SMe group shifts this equilibrium further to the right compared to -OMe.

Reactivity & Metabolic Stability Profile

A. Oxidation Liability (The Critical Differentiator)

The most significant difference is susceptibility to oxidation.

- Ether (-OMe): Oxidatively inert under standard physiological and synthetic conditions. Metabolism occurs via O-dealkylation (CYP mediated), which is generally slow.

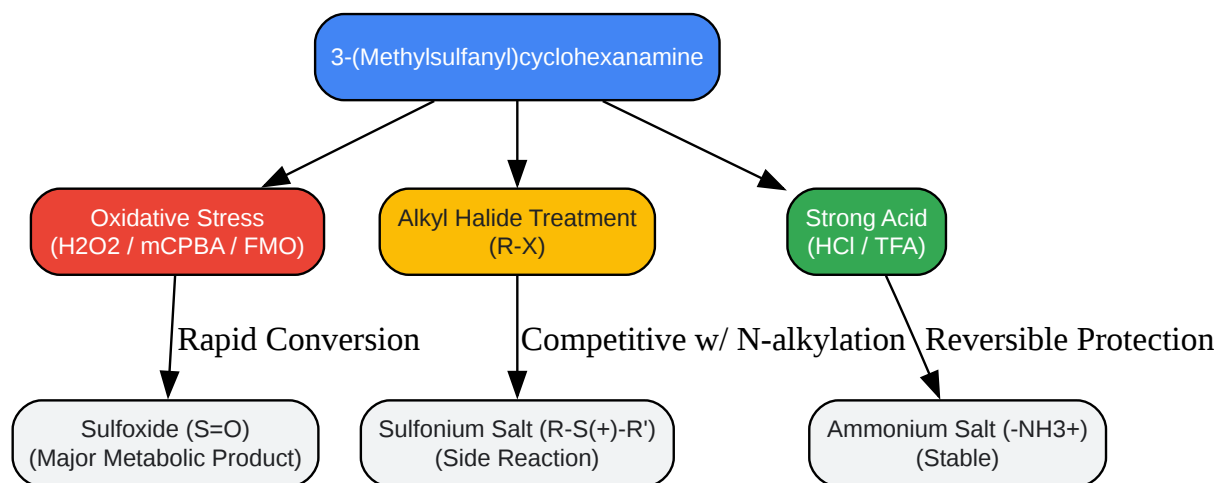
- Thioether (-SMe): Highly susceptible to oxidation.
 - Phase I Metabolism: Rapidly oxidized by FMO (Flavin-containing monooxygenases) and CYP450 to the Sulfoxide (-S(=O)Me) and subsequently to the Sulfone (-SO₂Me).
 - Synthetic Risk: Exposure to atmospheric oxygen over long periods or peroxides (mCPBA, H₂O₂) will convert the thioether to the sulfoxide.

B. Chemoselective Alkylation

In the presence of alkyl halides (e.g., Benzyl bromide, Methyl iodide):

- 3-Methoxy: Reaction occurs exclusively at the Amine (N-alkylation).
- 3-(Methylsulfanyl): Competition exists between N-alkylation and S-alkylation. While the amine is the harder and more basic nucleophile, the sulfur is softer. Protocol Note: Always protect the amine (e.g., Boc-group) before attempting reactions that might target the sulfur, or use pH control to protonate the amine if selective S-alkylation is desired.

Reactivity Flowchart



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Figure 2: Primary reactivity pathways for the thioether analog. Note the irreversibility of the oxidation path compared to salt formation.

Experimental Protocols

Protocol A: Stability Stress Test (Peroxide Oxidation)

Objective: To quantify the oxidative liability of the thioether vs. the ether.

- Preparation: Dissolve 0.1 mmol of the substrate (3-(methylsulfanyl)cyclohexanamine or 3-methoxy analog) in 2 mL of Methanol-d₄ (for NMR monitoring).
- Baseline: Acquire a ¹H NMR spectrum (t=0). Focus on the methyl singlet (
 - ~2.1 ppm for SMe,
 - ~3.3 ppm for OMe).
- Stress Induction: Add 1.1 equivalents of 30% H₂O₂ (aq).
- Monitoring:
 - 3-Methoxy: No change expected after 24h.
 - 3-(Methylsulfanyl): Monitor the shift of the S-Me peak.
 - Result: Appearance of a new singlet downfield (
 - ~2.6-2.8 ppm) corresponding to the Sulfoxide (-S(=O)Me).
 - Note: Further oxidation to sulfone (
 - ~3.0 ppm) may occur with excess oxidant or time.

Protocol B: Chemoselective N-Protection (Boc-Anhydride)

Objective: To protect the amine without oxidizing the sulfur.

- Reagents: Substrate (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.5 eq), DCM (0.1 M).
- Procedure:

- Dissolve amine in DCM at 0°C.
- Add Et₃N followed by slow addition of Boc₂O in DCM.
- Critical Step: Do not use oxidative workups (e.g., bleach) or reagents that generate singlet oxygen.
- Stir at RT for 2h.
- Workup: Wash with 5% citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.
- Observation: The -SMe group remains intact. Avoid using chlorinated solvents for long-term storage of the free amine to prevent slow formation of chlorosulfonium species.

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Sources

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